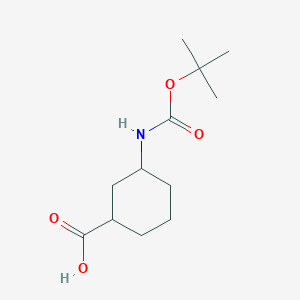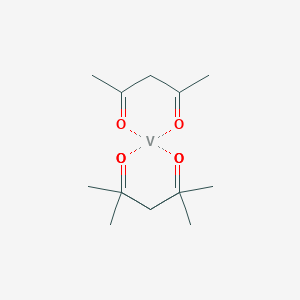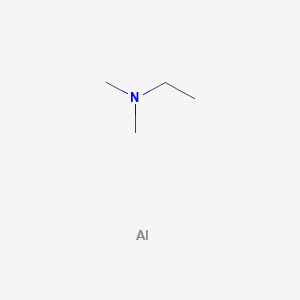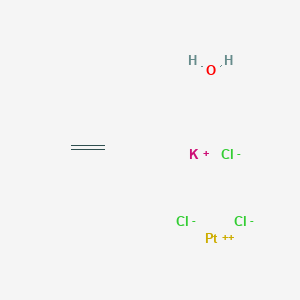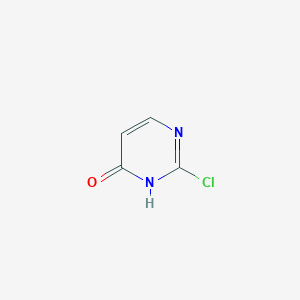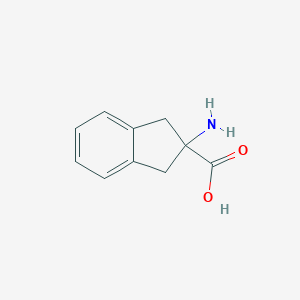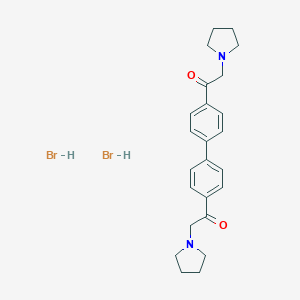
4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'Bis-N, N-(pyrrolidinoacetyl)-4, 4'-biphenyldibromide' and is a white crystalline powder. The objective of
Mécanisme D'action
The mechanism of action of '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' is not fully understood. However, it is believed that the compound interacts with specific receptors in the body, leading to its physiological effects. This compound has been shown to have an affinity for the cholinergic receptor, which is involved in the regulation of various physiological processes such as muscle contraction, heart rate, and cognitive function.
Effets Biochimiques Et Physiologiques
'4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' has been shown to have various biochemical and physiological effects. This compound has been shown to have anticholinesterase activity, which means that it inhibits the activity of the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, which is essential for cognitive function. Therefore, '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' has potential applications in the treatment of cognitive disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' in lab experiments are its excellent chiral recognition properties, high yield and purity, and potential applications in various fields such as asymmetric synthesis and HPLC. However, the limitations of using this compound are its relatively high cost and potential toxicity.
Orientations Futures
The future directions for '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' research include its application in the development of new drugs for the treatment of cognitive disorders such as Alzheimer's disease. This compound can also be used in the development of new chiral ligands for asymmetric synthesis reactions. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safe use in various applications.
Conclusion
In conclusion, '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' is a chemical compound that has potential applications in various fields such as asymmetric synthesis and HPLC. This compound has excellent chiral recognition properties and has been shown to have anticholinesterase activity, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. However, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
Méthodes De Synthèse
The synthesis of '4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' involves the reaction of 4,4'-dibromobiphenyl with pyrrolidine and acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. The synthesis of this compound is relatively simple and can be easily scaled up for industrial applications.
Applications De Recherche Scientifique
'4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide' has been extensively studied for its potential applications in various fields. This compound has been shown to have excellent chiral recognition properties and can be used as a chiral stationary phase in high-performance liquid chromatography (HPLC). It has also been used as a chiral ligand in asymmetric synthesis reactions, leading to the production of enantiomerically pure compounds.
Propriétés
Numéro CAS |
123489-65-6 |
|---|---|
Nom du produit |
4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide |
Formule moléculaire |
C24H30Br2N2O2 |
Poids moléculaire |
538.3 g/mol |
Nom IUPAC |
2-pyrrolidin-1-yl-1-[4-[4-(2-pyrrolidin-1-ylacetyl)phenyl]phenyl]ethanone;dihydrobromide |
InChI |
InChI=1S/C24H28N2O2.2BrH/c27-23(17-25-13-1-2-14-25)21-9-5-19(6-10-21)20-7-11-22(12-8-20)24(28)18-26-15-3-4-16-26;;/h5-12H,1-4,13-18H2;2*1H |
Clé InChI |
DZGWVQYVYUENNJ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CN4CCCC4.Br.Br |
SMILES canonique |
C1CCN(C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CN4CCCC4.Br.Br |
Autres numéros CAS |
123489-65-6 |
Synonymes |
4,4'-Bis(pyrrolidinoacetyl)biphenyl dihydrobromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



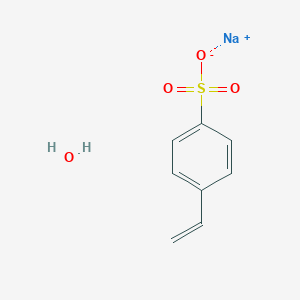


![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)
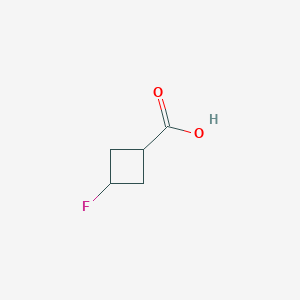
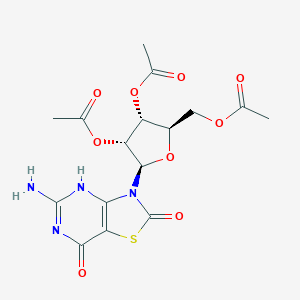
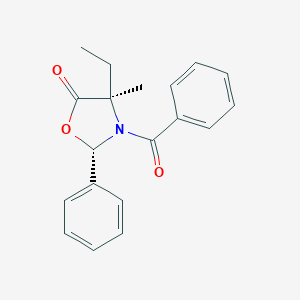
![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)
